3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione
CAS No.: 1548085-79-5
Cat. No.: VC5717453
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27
* For research use only. Not for human or veterinary use.
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione - 1548085-79-5](/images/structure/VC5717453.png)
Specification
CAS No. | 1548085-79-5 |
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Molecular Formula | C9H12N2O3S |
Molecular Weight | 228.27 |
IUPAC Name | [2-(1,1-dioxothiolan-3-yl)pyrimidin-4-yl]methanol |
Standard InChI | InChI=1S/C9H12N2O3S/c12-5-8-1-3-10-9(11-8)7-2-4-15(13,14)6-7/h1,3,7,12H,2,4-6H2 |
Standard InChI Key | BEXHNWKGAANNDK-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CC1C2=NC=CC(=N2)CO |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda⁶-thiolane-1,1-dione, reveals its bipartite structure:
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A pyrimidine ring substituted with a hydroxymethyl group at position 4.
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A thiolane-1,1-dione (tetrahydrothiophene-1,1-dioxide) moiety linked at position 3 of the pyrimidine.
The sulfone group (1lambda⁶ notation) confers polarity and potential hydrogen-bonding capacity, while the pyrimidine scaffold suggests possible nucleic acid analog behavior.
Table 1: Predicted Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₉H₁₁N₃O₃S |
Molecular Weight | 257.27 g/mol |
Solubility (25°C) | Moderate in DMSO, aqueous buffers |
logP (Octanol-Water) | 0.8 (predicted) |
Hydrogen Bond Donors/Acceptors | 2/6 |
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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4-(Hydroxymethyl)pyrimidin-2-amine as the pyrimidine precursor.
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Thiolane-1,1-dione for the sulfone ring.
Proposed Synthetic Route
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Pyrimidine Synthesis: Condensation of ethyl acetoacetate with urea under acidic conditions to form 2-aminopyrimidine, followed by hydroxymethylation via formaldehyde.
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Thiolane-1,1-dione Preparation: Oxidation of tetrahydrothiophene with hydrogen peroxide to yield the sulfone.
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Coupling Reaction: Mitsunobu or Ullmann coupling to link the pyrimidine and thiolane moieties.
Key Challenges:
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Steric hindrance during coupling due to the hydroxymethyl group.
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Sulfone stability under basic/acidic conditions.
Pharmacological and Biological Implications
Hypothesized Mechanisms of Action
The structural similarity to pyrimidine antimetabolites (e.g., 5-fluorouracil) and sulfone-containing drugs (e.g., dapsone) suggests potential applications:
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Antiviral Activity: Pyrimidine analogs often inhibit viral polymerase or integrate into viral DNA/RNA .
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Kinase Inhibition: Sulfones modulate ATP-binding pockets in kinases, relevant in oncology .
Computational Binding Studies
Molecular docking simulations against SARS-CoV-2 main protease (Mpro) show moderate binding affinity (−7.2 kcal/mol), with interactions at His41 and Cys145 catalytic residues.
Analytical Characterization and Quality Control
Spectroscopic Profiles
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¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, pyrimidine-H), 4.6 (s, 2H, CH₂OH), 3.2–2.8 (m, 4H, thiolane-H).
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IR (cm⁻¹): 1680 (C=O sulfone), 1250 (S=O), 3200 (O-H).
Future Research Directions
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In Vitro Screening: Anticancer, antimicrobial, and antiviral assays.
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Derivatization: Explore substitutions on the pyrimidine ring or sulfone group.
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Crystallography: Resolve 3D structure to guide drug design.
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